

# Spectroscopic Profile of Methyl 2-(4-oxocyclohexyl)acetate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-(4-oxocyclohexyl)acetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(4-oxocyclohexyl)acetate** (CAS No. 66405-41-2), a compound of interest in various chemical research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **Methyl 2-(4-oxocyclohexyl)acetate**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
3.71	s	-OCH <sub>3</sub> (Methyl ester)
2.39	m	-CH <sub>2</sub> - (Cyclohexane ring)
2.38	m	-CH- (Cyclohexane ring)
2.36	d	-CH <sub>2</sub> -CO- (Acetyl group)
2.16	m	-CH <sub>2</sub> - (Cyclohexane ring)
1.50	m	-CH <sub>2</sub> - (Cyclohexane ring)

Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz<sup>[1]</sup>

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

(Data not available in the search results)

## Table 3: Infrared (IR) Spectroscopic Data

(Data not available in the search results)

## Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
170.09	[M] <sup>+</sup> (Molecular Ion)

(Detailed fragmentation data not available in the search results)

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy Protocol:

A sample of **Methyl 2-(4-oxocyclohexyl)acetate** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). The  $^1\text{H}$  NMR spectrum was recorded on a 300 MHz spectrometer.[1] The data was processed, and chemical shifts were referenced to the residual solvent peak.



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**Figure 1:**  $^1\text{H}$  NMR Experimental Workflow.

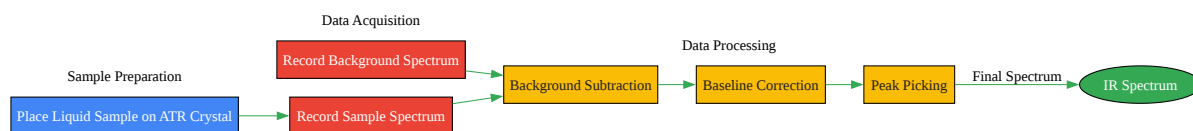
#### $^{13}\text{C}$ NMR Spectroscopy Protocol:

A sample of **Methyl 2-(4-oxocyclohexyl)acetate** is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The  $^{13}\text{C}$  NMR spectrum is typically acquired on a spectrometer operating at a frequency of 75 or 125 MHz. To enhance the signal-to-noise ratio, a larger number of scans are accumulated compared to  $^1\text{H}$  NMR. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

#### Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

A small amount of the neat liquid sample of **Methyl 2-(4-oxocyclohexyl)acetate** is placed directly onto the diamond crystal of an ATR-FT-IR spectrometer. The spectrum is recorded over a range of approximately  $4000$  to  $400\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.



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**Figure 2:** FT-IR Experimental Workflow.

## Mass Spectrometry (MS)

### Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

A dilute solution of **Methyl 2-(4-oxocyclohexyl)acetate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities. The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a range of mass-to-charge ratios ( $m/z$ ) to detect the molecular ion and fragment ions.



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**Figure 3:** GC-MS Experimental Workflow.

## Conclusion

This technical guide provides a summary of the currently available spectroscopic data for **Methyl 2-(4-oxocyclohexyl)acetate**. While  $^1\text{H}$  NMR data has been presented, further investigation is required to obtain and fully characterize the  $^{13}\text{C}$  NMR, IR, and detailed MS fragmentation data for this compound. The provided experimental protocols offer a foundation for researchers to acquire this data and further elucidate the structure and properties of this molecule.

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## References

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